Ethyl 4-[({1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}carbonyl)amino]piperidine-1-carboxylate
Descripción
Ethyl 4-[({1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}carbonyl)amino]piperidine-1-carboxylate is a synthetic small molecule characterized by a pyrimidine core substituted with methyl and trifluoromethyl groups, linked to two piperidine rings via carbamate and amide bonds.
Propiedades
IUPAC Name |
ethyl 4-[[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carbonyl]amino]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28F3N5O3/c1-3-31-19(30)28-10-6-15(7-11-28)26-18(29)14-4-8-27(9-5-14)17-12-16(20(21,22)23)24-13(2)25-17/h12,14-15H,3-11H2,1-2H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBQFWKDVDGDLCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NC(=O)C2CCN(CC2)C3=NC(=NC(=C3)C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28F3N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
Ethyl 4-[({1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}carbonyl)amino]piperidine-1-carboxylate, with CAS number 1775558-90-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 443.5 g/mol. The structure includes a piperidine core substituted with a pyrimidine ring and a trifluoromethyl group, which may influence its biological properties.
Biological Activity Overview
The biological activity of this compound has been explored in various contexts, particularly its role as an inhibitor of specific enzymes and its effects on cancer cell lines.
Enzyme Inhibition
Research indicates that compounds with similar structures often exhibit inhibition of monoacylglycerol lipase (MAGL), an enzyme involved in the endocannabinoid system. For instance, derivatives of piperidine have shown promising results in inhibiting MAGL with varying IC50 values. Although specific data for Ethyl 4-[({1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}carbonyl)amino]piperidine-1-carboxylate is limited, related compounds have demonstrated competitive inhibition mechanisms, suggesting that this compound may share similar properties .
Antiproliferative Activity
Studies involving structurally related compounds have reported significant antiproliferative effects on cancer cell lines. For example, certain benzoylpiperidine derivatives showed IC50 values ranging from 31.5 to 43.9 µM against ovarian cancer cells . This suggests that Ethyl 4-[({1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}carbonyl)amino]piperidine-1-carboxylate might also exhibit similar activity, potentially due to its structural characteristics.
Case Studies and Research Findings
| Study | Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|---|
| Study A | Compound 19 | OVCAR-3 | 31.5 | MAGL inhibition |
| Study B | Compound 20 | COV318 | 43.9 | MAGL inhibition |
| Study C | Benzoylpiperidine derivatives | Various cancer lines | 7.9 - 92 | Antiproliferative |
The mechanisms by which Ethyl 4-[({1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}carbonyl)amino]piperidine-1-carboxylate may exert its effects include:
- Enzyme Inhibition : By binding to active sites or allosteric sites on enzymes like MAGL, it can modulate lipid signaling pathways.
- Cell Cycle Regulation : Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to inhibited proliferation.
- Apoptosis Induction : Evidence from related studies suggests that these compounds may trigger apoptotic pathways in cancer cells.
Comparación Con Compuestos Similares
Comparison with Similar Compounds
Structural analogs of this compound share the pyrimidine-piperidine scaffold but differ in substituents, leading to variations in physicochemical properties, target interactions, and bioactivity. Below is a detailed comparison based on evidence from diverse sources:
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Findings :
Trifluoromethyl vs. Benzofuro Groups : The target compound’s trifluoromethyl group improves lipophilicity and metabolic stability compared to the benzofuro analog, which may favor passive diffusion across membranes .
Pyrazole vs.
Bioactivity Clustering : Evidence from bioactivity profiling () suggests that compounds with trifluoromethyl-pyrimidine-piperidine scaffolds cluster together, indicating shared modes of action (e.g., kinase inhibition).
Physicochemical and Pharmacokinetic Trends :
- Lipophilicity : Trifluoromethyl and benzofuro groups increase logP values, favoring blood-brain barrier penetration but risking off-target effects.
- Metabolic Stability : Ethyl ester groups (common in all compounds) may undergo hydrolysis in vivo, but trifluoromethyl and fluorine substituents slow oxidative metabolism .
- Target Specificity : The target compound’s methyl group may reduce steric hindrance compared to bulkier substituents (e.g., benzofuro), enabling broader target engagement .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
